5-Bromoisoquinolin-6-ol is synthesized primarily from isoquinoline through bromination reactions. The compound is recognized for its potential applications in pharmaceuticals, organic synthesis, and biological studies due to its unique structural features and reactivity.
The synthesis of 5-Bromoisoquinolin-6-ol typically involves the bromination of isoquinoline using brominating agents such as N-bromosuccinimide (NBS) in the presence of strong acids like sulfuric acid.
The molecular structure of 5-Bromoisoquinolin-6-ol can be represented by its InChI key: UAKCWZYJYLLDBJ-UHFFFAOYSA-N.
The compound exhibits typical characteristics of isoquinolines, including aromaticity and potential for further functionalization due to the presence of reactive sites on the ring.
5-Bromoisoquinolin-6-ol can undergo various chemical reactions, including:
The mechanism of action for 5-Bromoisoquinolin-6-ol largely depends on its application within biological systems or synthetic pathways. Its interactions can influence various biological pathways due to its structural features:
The compound's characterization can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and X-ray crystallography to confirm structure and purity .
5-Bromoisoquinolin-6-ol has several significant applications:
Isoquinoline derivatives emerged as structurally significant compounds in the mid-20th century, with halogenated variants gaining prominence due to their enhanced reactivity and biological activity. The earliest synthesis of brominated isoquinolines dates to the 1950s, utilizing electrophilic aromatic substitution (EAS) protocols. 5-Bromoisoquinolin-6-ol evolved from these efforts as a bifunctional analog, combining a bromo substituent for nucleophilic displacement and a hydroxyl group for oxidation or conjugation. Its discovery is tied to methodological advances in regioselective bromination, where controlled reaction conditions (−25°C, sulfuric acid/N-bromosuccinimide) enabled precise functionalization at the 5- and 6-positions of the isoquinoline scaffold [5] [7]. This compound’s significance grew alongside the recognition of isoquinoline cores in alkaloids (e.g., papaverine, berberine), spurring interest in synthetic analogs for drug discovery [3].
The compound 5-bromoisoquinolin-6-ol (CAS: 850198-02-6) is defined by IUPAC rules as follows:
Table 1: Nomenclature and Structural Differentiation of Key Isomers
Compound | CAS Number | SMILES | Molecular Formula | Key Structural Features |
---|---|---|---|---|
5-Bromoisoquinolin-6-ol | 850198-02-6 | OC1=C(Br)C=C2C=CNC2=C1 | C₉H₆BrNO | Bromine at C5, hydroxyl at C6 (adjacent positions) |
6-Bromoisoquinolin-5-ol | N/A | OC1=CC(Br)=C2C=CNC2=C1 | C₉H₆BrNO | Bromine at C6, hydroxyl at C5 (adjacent positions) |
5-Bromoisoquinoline | 34784-04-8 | BrC1=CC=C2C=CNC2=C1 | C₉H₆BrN | Bromine at C5, no hydroxyl group |
7-Bromoisoquinolin-5-ol | 2703756-68-5 | OC1=CC2=C(C=CN=C2)C(Br)=C1 | C₉H₆BrNO | Bromine at C7, hydroxyl at C5 (meta positions) |
Isomeric differentiation hinges on the relative positioning of bromo and hydroxyl groups:
The C5-bromo and C6-hydroxyl groups exhibit distinct electronic and steric behaviors:
Coordination capacity: Forms hydrogen bonds with solvents or biological targets, enhancing solubility.
Bromine (C5):
Table 2: Positional Directing Effects in Electrophilic Reactions
Electrophile | Reaction Site | Directing Group | Yield (%) | Conditions |
---|---|---|---|---|
Br⁺ | C7/C8 | C6-OH | 55–75 | NBS/H₂SO₄, −25°C [5] |
NO₂⁺ | C8 | C5-Br (weak) | 40–60 | KNO₃/H₂SO₄, −10°C [5] |
Pd(OAc)₂ | C4 | N-heterocycle | 30–50 | Pd-catalyzed C–H activation |
5-Bromoisoquinolin-6-ol bridges synthetic chemistry and drug design:
Table 3: Medicinal Chemistry Applications of Key Derivatives
Derivative | Biological Activity | Mechanism/Target | Synthetic Route from 5-Bromoisoquinolin-6-ol |
---|---|---|---|
5-Amino-6-bromoisoquinoline (CAS: 850198-02-6) | Anticancer lead | Topoisomerase II inhibition | Buchwald-Hartwig amination [4] |
1-(Phenylsulfonyl)-5-bromobenzimidazole | Antitubercular (MIC: 6.25 μg/mL) | Cell wall synthesis disruption | Nucleophilic substitution [3] |
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Antihypertensive precursor | Adrenergic receptor modulation | Catalytic hydrogenation [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: